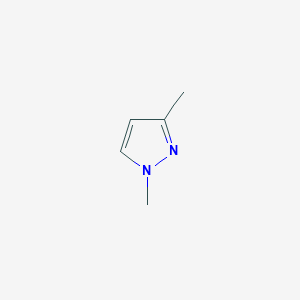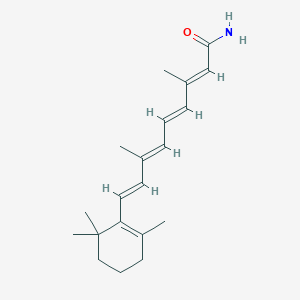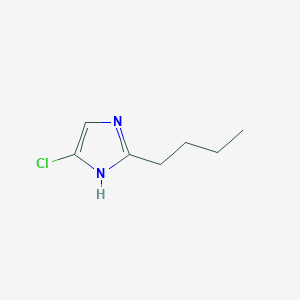
1,3-Diméthylpyrazole
Vue d'ensemble
Description
Le 1,3-Diméthylpyrazole est un composé organique appartenant à la famille des pyrazoles, caractérisé par une structure cyclique à cinq chaînons contenant trois atomes de carbone et deux atomes d'azote aux positions 1 et 2. Ce composé est connu pour sa polyvalence dans diverses réactions chimiques et ses applications dans différents domaines, notamment la chimie médicinale, l'agrochimie et la science des matériaux .
Applications De Recherche Scientifique
1,3-Dimethylpyrazole has a wide range of scientific research applications:
Mécanisme D'action
Target of Action
The primary target of 1,3-Dimethylpyrazole is the ammonia monooxygenase enzyme (AMO) found in nitrifying bacteria such as Nitrosomonas europaea . This enzyme plays a crucial role in the first step of nitrification, which is the oxidation of ammonia (NH4+) to nitrite .
Mode of Action
1,3-Dimethylpyrazole interacts with its target, the AMO enzyme, by inhibiting its function . It is thought to achieve this by chelating the Cu2+ cations that the AMO enzyme needs to carry out the oxidation of NH4+ .
Biochemical Pathways
The inhibition of the AMO enzyme by 1,3-Dimethylpyrazole affects the nitrification pathway, specifically the conversion of ammonia to nitrite . This results in a reduction of nitrification in the soil, thereby decreasing nitrogen losses .
Result of Action
The inhibition of the AMO enzyme by 1,3-Dimethylpyrazole leads to a decrease in nitrification in the soil . This results in a reduction of nitrogen losses and the maintenance of soil NH4+ for a longer time . It also leads to a reduction in N2O emissions .
Action Environment
The action of 1,3-Dimethylpyrazole is influenced by the soil environment. In the soil, it needs to be broken down into DMP to achieve the inhibition of nitrification . This process is mediated by a soil biological process that remains to be identified .
Analyse Biochimique
Biochemical Properties
Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the synthetic strategies where pyrazoles take part, as well as the biological activities of targets bearing a pyrazole moiety .
Cellular Effects
Related compounds such as 3,4-dimethylpyrazole phosphate (DMPP) have been shown to inhibit soil nitrification, a process carried out by ammonia-oxidizing bacteria (AOB) and ammonia-oxidizing archaea (AOA) . This suggests that 1,3-Dimethylpyrazole could potentially interact with similar cellular processes.
Molecular Mechanism
It’s suggested that DMPP and DMPSA, which are structurally similar to 1,3-Dimethylpyrazole, inhibit nitrification due to their ability to chelate the Cu2+ cations that the ammonia monooxygenase enzyme (AMO) needs to carry on the first step of NH4+ oxidation .
Temporal Effects in Laboratory Settings
Related compounds such as DMPP have been shown to inhibit nitrification in soil over a period of time .
Dosage Effects in Animal Models
There is limited information available on the dosage effects of 1,3-Dimethylpyrazole in animal models. Related compounds such as 3,5-dimethylpyrazole derivatives have been evaluated for their anticonvulsant activity in animal models .
Metabolic Pathways
Related compounds such as DMPP have been shown to interact with the nitrogen cycle in soil, suggesting potential involvement in similar metabolic pathways .
Transport and Distribution
Related compounds such as DMPP have been shown to persist in acidic soil , suggesting potential for similar distribution patterns.
Subcellular Localization
Related compounds such as DMPP have been shown to inhibit specific enzymes within cells , suggesting potential for similar subcellular localization.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
Le 1,3-Diméthylpyrazole peut être synthétisé par plusieurs méthodes :
Condensation de l'Acétylacétone et de l'Hydrazine Hydratée : Cette méthode implique la réaction de l'acétylacétone avec l'hydrazine hydratée dans l'éthanol ou une solution alcaline aqueuse.
Hydrolyse et Décarboxylation : Cette méthode implique l'hydrolyse et la décarboxylation de dérivés 1-carbamido ou 1-carboxamidine obtenus par réaction de la semicarbazide ou de l'aminoguanidine avec l'acétylacétone.
Réaction de la 1,2-Pentadièn-4-one et de l'Hydrazine Hydratée : Cette méthode fournit une voie alternative pour la synthèse du this compound.
Méthodes de Production Industrielle
La production industrielle du this compound implique généralement une synthèse à grande échelle utilisant la condensation de l'acétylacétone et de l'hydrazine hydratée en raison de son efficacité et de sa rentabilité .
Analyse Des Réactions Chimiques
Le 1,3-Diméthylpyrazole subit diverses réactions chimiques, notamment :
Les réactifs et les conditions courants utilisés dans ces réactions comprennent le brome, l'oxygène, l'hydrogène gazeux, les catalyseurs au ruthénium, les halogénoarènes et la poudre de cuivre. Les principaux produits formés à partir de ces réactions comprennent divers pyrazoles substitués et dérivés de pyrazoline .
4. Applications de la Recherche Scientifique
Le this compound présente une large gamme d'applications de recherche scientifique :
5. Mécanisme d'Action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires et des voies spécifiques :
Inhibition de la Nitrification : Dans les applications agricoles, le this compound agit comme un inhibiteur de la nitrification en chélatant les ions cuivre requis par l'enzyme ammoniaque monooxygénase, inhibant ainsi la première étape de l'oxydation de l'ammonium.
Effets Pharmacologiques : En chimie médicinale, le mécanisme d'action du composé implique une liaison à des récepteurs ou des enzymes spécifiques, conduisant à ses effets thérapeutiques.
Comparaison Avec Des Composés Similaires
Le 1,3-Diméthylpyrazole peut être comparé à d'autres composés similaires, tels que :
3,5-Diméthylpyrazole : Les deux composés ont des structures similaires mais diffèrent par la position des groupes méthyles.
1-Cyanoacétyl-3,5-diméthylpyrazole : Ce composé est utilisé comme agent cyanoacétylant et comme bloc de construction pour la synthèse de composés hétérocycliques.
Poly((3,5-diméthylpyrazol-1-yl)méthyl)benzène : Ce composé est utilisé comme ligand en chimie de coordination et possède des propriétés uniques en raison de sa structure polymérique.
Le this compound se distingue par ses applications spécifiques dans l'inhibition de la nitrification et sa polyvalence dans diverses réactions chimiques.
Propriétés
IUPAC Name |
1,3-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2/c1-5-3-4-7(2)6-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODLZCJDRXTSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90219523 | |
| Record name | 1H-Pyrazole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694-48-4 | |
| Record name | 1,3-Dimethylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000694484 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Dimethylpyrazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrazole, 1,3-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90219523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.216.524 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DIMETHYLPYRAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/374FP5RCE4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)



![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)








